molecular formula C23H30N2O4S B11144993 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Cat. No.: B11144993
M. Wt: 430.6 g/mol
InChI Key: OZPBZXLPAAGQIQ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide often involves multi-step reactions. For example, the synthesis of related compounds like 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. The complexity of synthesizing such compounds highlights the intricate nature of their preparation.

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity. Common reagents and conditions used in these reactions include electrophiles and specific catalysts that facilitate the substitution process.

Scientific Research Applications

This compound is significant due to its potential biological activities and applications in medicinal chemistry. It is related to various fused heterocyclic systems, which are crucial for their biological activity. The compound’s stability and reactivity make it an important candidate for enzyme inhibitors and other medicinal applications.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The molecular structure of related compounds demonstrates significant stability and reactivity, which are crucial for their biological activity.

Comparison with Similar Compounds

Similar compounds include 2-(diethylamino)thieno[1,3]oxazin-4-ones and 2-(furan-2-yl)benzo[e][1,3]benzothiazole. These compounds share similar structural features and biological activities.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C23H30N2O4S/c1-4-24(5-2)19-12-10-18(11-13-19)16-25(20-14-15-30(27,28)17-20)23(26)21-8-6-7-9-22(21)29-3/h6-13,20H,4-5,14-17H2,1-3H3

InChI Key

OZPBZXLPAAGQIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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